Crystal Structure Analysis: Distinct Planar Geometry for Molecular Modeling vs. 6,7-Dimethoxyquinoxaline
Single-crystal X-ray diffraction reveals that 2,3-Dichloro-6,7-dimethoxyquinoxaline adopts a nearly planar conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This precise structural information, which is not available for the unsubstituted analog 6,7-dimethoxyquinoxaline (CAS 6295-29-0) [2], provides a validated starting geometry for in silico drug design and molecular docking studies.
| Evidence Dimension | Molecular Planarity (Torsion Angle) |
|---|---|
| Target Compound Data | Torsion angle: -179(2)° |
| Comparator Or Baseline | 6,7-Dimethoxyquinoxaline (CAS 6295-29-0) |
| Quantified Difference | Not available; Target compound has a published, validated crystal structure. |
| Conditions | Single crystal X-ray diffraction, monoclinic crystal system. |
Why This Matters
This validated 3D structure reduces uncertainty in computational modeling, which is a direct time and resource savings for structure-based drug design projects.
- [1] Crystallography Laboratory Nijmegen. (n.d.). Crystal structure data for 2,3-dichloro-6,7-dimethoxyquinoxaline. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 520952, 6,7-Dimethoxyquinoxaline. View Source
